molecular formula C23H26N4O4S B2773943 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 891112-68-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2773943
CAS No.: 891112-68-8
M. Wt: 454.55
InChI Key: MJJDJFBFLDYJIY-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-10-12-27(13-11-15)32(29,30)19-7-5-18(6-8-19)21(28)24-23-26-25-22(31-23)20-9-4-16(2)14-17(20)3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDJFBFLDYJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The compound features a complex structure that integrates an oxadiazole ring and a sulfonamide moiety. The oxadiazole ring is associated with various biological activities, making it a valuable scaffold in drug design. The specific structural formula is as follows:

  • Molecular Formula : C17H22N4O3S
  • Molar Mass : 358.45 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The attachment of the sulfonamide group usually requires the reaction of a suitable amine with a sulfonyl chloride.
  • Final Coupling Reaction : The final step involves coupling the oxadiazole derivative with the sulfonamide to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole ring may interfere with cellular processes such as DNA replication and repair mechanisms, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines including Mia PaCa-2 and PANC-1 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The presence of the sulfonamide group may enhance its antimicrobial activity by inhibiting bacterial folate synthesis .

Research Findings

A summary of research findings related to this compound's biological activity is presented in the following table:

Study Focus Findings Reference
Anticancer ActivityExhibited significant cytotoxic effects against Mia PaCa-2 and PANC-1 cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli in disk diffusion tests
Structure-Activity Relationship (SAR)Correlation between structural modifications and enhanced biological activity observed

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reagents for synthesizing N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

  • Methodology : The synthesis involves sequential coupling of the oxadiazole core with substituted phenyl and sulfonylbenzamide groups. Key steps include:

  • Oxadiazole ring formation : Cyclization of hydrazide intermediates using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
  • Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine in basic conditions (e.g., Na₂CO₃) to install the sulfonyl-piperidine moiety .
  • Coupling reactions : Amide bond formation between the oxadiazole and benzamide groups using coupling agents like EDCI/HOBt .
    • Critical reagents : Dehydrating agents, K₂CO₃ for pH control, and polar aprotic solvents (DMF, acetonitrile) .

Q. Which functional groups in this compound are pharmacologically significant, and how do they influence bioactivity?

  • Key groups :

  • 1,3,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
  • Sulfonyl-piperidine group : Improves solubility and membrane permeability; the sulfonamide moiety may act as a hydrogen bond acceptor .
  • 2,4-Dimethylphenyl substituent : Hydrophobic interactions with binding pockets in enzymes or receptors .
    • Bioactivity relevance : These groups collectively contribute to antimicrobial and anticancer activity, as seen in analogs with similar structures .

Q. What analytical techniques are essential for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
    • Supplementary techniques : IR spectroscopy for functional group verification and X-ray crystallography (if crystals are obtainable) .

Q. What are the primary biological targets studied for this compound?

  • Known targets :

  • Microbial enzymes : Dihydrofolate reductase (DHFR) and β-lactamase, based on structural analogs .
  • Cancer-related kinases : PI3K/AKT/mTOR pathway inhibition observed in related sulfonamide-oxadiazole hybrids .
    • Assay models : In vitro antimicrobial susceptibility testing (MIC assays) and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Strategies :

  • Reaction optimization :
ParameterCondition 1 ()Condition 2 ()Optimal Range
Temperature80°C (reflux)60–70°C70–80°C
SolventEthanolAcetonitrilePolar aprotic
CatalystH₂SO₄K₂CO₃K₂CO₃
  • Purification : Use flash chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Approach :

  • Comparative analysis : Cross-reference with databases (PubChem) or analogs like 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide .
  • Computational validation : Use DFT calculations to predict NMR chemical shifts and match experimental data .
    • Case study : Ambiguities in aromatic proton signals resolved via 2D-COSY and HSQC experiments .

Q. What structure-activity relationships (SARs) guide the design of more potent analogs?

  • Critical modifications :

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance antimicrobial activity but reduce solubility .
  • Piperidine methylation : 4-Methylpiperidine improves CNS penetration compared to unsubstituted piperidine .
    • Data table :
Analog ModificationBioactivity ChangeReference
Replacement with morpholineReduced anticancer potency
Addition of -CF₃ groupIncreased enzyme inhibition

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Key factors :

  • Metabolic stability : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life .
  • Formulation : Use liposomal encapsulation to enhance bioavailability, as seen in sulfonamide derivatives .
    • Case study : A related oxadiazole showed improved in vivo antitumor activity after PEGylation .

Q. What computational strategies predict binding modes with novel targets?

  • Methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with DHFR or PI3K .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

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